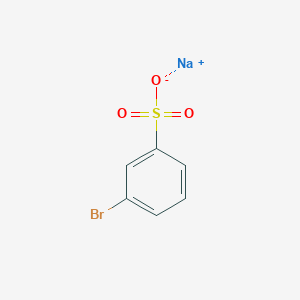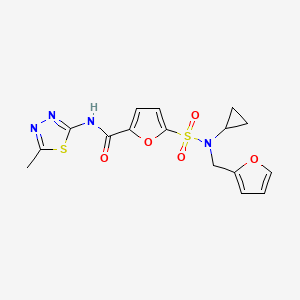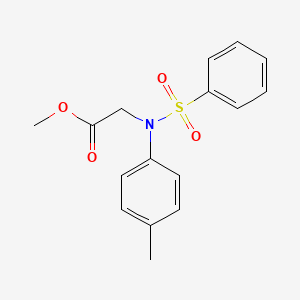
Sodium 3-bromobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromobenzene-1-sulfonate is a chemical compound with the CAS Number: 91724-67-3 . It has a molecular weight of 259.06 and is typically found in a powder form .
Chemical Reactions Analysis
Sodium sulfinates, which are related to Sodium 3-bromobenzene-1-sulfonate, have been used in various chemical reactions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Physical And Chemical Properties Analysis
Sodium 3-bromobenzene-1-sulfonate is a powder . It has a molecular weight of 259.06 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Material Science
Molecular Dynamics Investigation of Structure and Dynamics of Micelles : Sodium dodecylbenzene sulfonate (SDBS) plays a critical role in the nanotechnology field for potential uses in exfoliating graphitic materials, distinguished by its phenyl group attached to the anionic head. Molecular dynamics simulations have been used to characterize SDBS micelles, revealing that SDBS micelles are more spherical compared to sodium dodecyl sulfate (SDS) micelles, with similar micellar radii for both surfactants. This research opens avenues for the utilization of SDBS in material science, especially in the creation and stabilization of nanomaterials (Ferruccio Palazzesi, M. Calvaresi, F. Zerbetto, 2011).
Environmental Science
Degradability of Sodium p-Perfluorous Nonenoxybenzene Sulfonate (OBS) : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), utilized as a fire-fighting foam co-formulant and oil production agent in China, has been investigated for its degradability. Despite its non-readily biodegradability, OBS can be decomposed efficiently by UV/H2O2 or even sole UV systems, demonstrating a significant advancement in environmental science for managing pollutants (Yixiang Bao et al., 2017).
Nanotechnology
Solubilization of Single-Wall Carbon Nanotubes (SWCNTs) : The study on solubilizing high weight fraction single-wall carbon nanotubes in water through the nonspecific physical adsorption of sodium dodecylbenzene sulfonate showcases the significant role of this compound in nanotechnology. This process allows for the dispersion of SWCNTs in water, enhancing their applicability in various nanotechnology applications (Mohammad F. Islam et al., 2003).
Biodegradation
Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Penicillium chrysogenum : This research highlights the biodegradation of LAS, a common surfactant in cleaning products, by Penicillium chrysogenum. The study provides insights into the use of fungi for the bioremediation of surfactant-polluted environments, demonstrating a high rate of biodegradation and suggesting potential for wastewater treatment applications (M. F. Costa, A. M. de Oliveira, E. N. O. Oliveira Júnior, 2020).
Safety And Hazards
Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-bromobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)
![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)


![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)